Pyridine-d5

Catalog No.
S1496011
CAS No.
7291-22-7
M.F
C5H5N
M. Wt
84.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-d5

CAS Number

7291-22-7

Product Name

Pyridine-d5

IUPAC Name

2,3,4,5,6-pentadeuteriopyridine

Molecular Formula

C5H5N

Molecular Weight

84.13 g/mol

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D,2D,3D,4D,5D

InChI Key

JUJWROOIHBZHMG-RALIUCGRSA-N

SMILES

C1=CC=NC=C1

Synonyms

Pyridine-2,3,4,5,6-d5; ;Pentadeuteropyridine; Perdeuteriopyridine

Canonical SMILES

C1=CC=NC=C1

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])[2H])[2H])[2H]

Pyridine-d5 is a deuterated form of pyridine, a heterocyclic aromatic organic compound with the molecular formula C5D5N\text{C}_5\text{D}_5\text{N} and a molecular weight of 84.13 g/mol. It is characterized by the substitution of five hydrogen atoms with deuterium, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy as a solvent due to its unique properties. Pyridine-d5 appears as a clear, colorless liquid and has a boiling point of approximately 114.4 °C and a melting point of -41 °C .

As an NMR solvent, pyridine-d5 is essential for studies requiring deuterated solvents to minimize interference from hydrogen signals. Its chemical structure allows it to engage in various

  • Toxicity: Pyridine-d5 is considered harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to eyes, skin, and respiratory system [].
  • Flammability: Pyridine-d5 is flammable with a flash point of 34-63 °C (literature value) [].
  • Reactivity: Pyridine-d5 can react with strong acids and oxidizing agents [].

As a Deuterated NMR Solvent

Pyridine-d5 is a highly purified solvent specifically designed for NMR spectroscopy applications. Its key characteristic is the replacement of five hydrogen atoms with deuterium (D), a stable isotope of hydrogen. This substitution offers several advantages:

  • Reduced signal interference: Unlike hydrogen atoms, deuterium nuclei possess minimal magnetic moment, leading to significantly reduced signal interference in the NMR spectrum. This allows scientists to better observe and analyze the signals arising from the target molecule [].
  • Lock signal: The deuterium nuclei in pyridine-d5 can be used as a lock signal in NMR experiments, ensuring the stability and accuracy of the magnetic field throughout the analysis. This is critical for obtaining high-quality data.
  • Solubility: Pyridine-d5 exhibits good solubility for a wide range of organic molecules, making it a versatile solvent for diverse research studies [].

Applications in Various Research Fields

Due to its unique properties, pyridine-d5 finds application in numerous scientific research areas, including:

  • Biochemistry: Pyridine-d5 is frequently used in studying biomolecules like proteins, peptides, and nucleic acids due to its ability to dissolve them and minimize signal interference from the solvent [].
  • Drug discovery and development: In this field, pyridine-d5 plays a role in characterizing potential drug candidates and understanding their interactions with target molecules through NMR analysis [].
  • Material science: Pyridine-d5 can be employed to investigate the structure and properties of materials like polymers, catalysts, and coordination complexes, providing valuable insights into their functionality [].
Typical of pyridine derivatives. These include:

  • Nucleophilic Substitution Reactions: Due to its nitrogen atom, pyridine-d5 can act as a nucleophile.
  • Electrophilic Aromatic Substitution: The presence of the nitrogen atom can influence the reactivity of the aromatic ring.
  • Hydrogen/Deuterium Exchange Reactions: Pyridine-d5 is often utilized in studies involving hydrogen/deuterium exchange due to its deuterated nature, which allows for precise tracking of molecular interactions .

While specific biological activities of pyridine-d5 have not been extensively documented, deuterated compounds are generally used in biological research to trace metabolic pathways and study enzyme kinetics without altering the biological activity significantly. The unique isotopic labeling helps elucidate mechanisms of action and interactions within biological systems .

Pyridine-d5 is typically synthesized through a palladium-catalyzed hydrogen/deuterium exchange reaction. This process involves exposing pyridine vapor to heavy water (D2O), allowing for the substitution of hydrogen atoms with deuterium atoms. The reaction conditions are optimized to achieve high levels of deuteration, often exceeding 99% .

The synthesis can be summarized as follows:

  • Reactants: Pyridine vapor and heavy water.
  • Catalyst: Palladium catalyst.
  • Conditions: Controlled temperature and pressure to facilitate the exchange reaction.

Pyridine-d5 has several applications, particularly in research:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as an NMR solvent for studying various organic compounds without interference from hydrogen signals.
  • Chemical Synthesis: Used in the preparation of labeled compounds for tracking reactions and mechanisms.
  • Material Science: Employed in studies investigating the properties of materials at the molecular level, such as pore structures in layered materials .

Research involving pyridine-d5 often focuses on its interactions within different chemical environments. For example, studies have utilized pyridine-d5 to explore isotropic and anisotropic motions in solid-state NMR applications, providing insights into the macrostructure and pore shapes of materials like phosphonates . The ability to track deuterium provides valuable data on molecular dynamics and interactions.

Pyridine-d5 is part of a broader class of deuterated compounds that include various aromatic solvents. Here are some similar compounds along with their unique characteristics:

CompoundMolecular FormulaUnique Features
PyridineC5H5NNon-deuterated version; widely used solvent
Benzonitrile-d5C7D5NDeuterated benzonitrile; used in similar studies
Chlorobenzene-d5C6D5ClDeuterated chlorobenzene; useful for NMR studies
Toluene-d8C7D8Deuterated toluene; used in organic synthesis

Pyridine-d5 stands out due to its specific applications in NMR spectroscopy, where its complete deuteration minimizes proton interference, allowing for clearer spectral data compared to non-deuterated compounds . Its unique isotopic labeling also enables detailed kinetic studies that are not possible with regular pyridine or other similar solvents.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302+H312+H332 (76%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (98%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7291-22-7

Wikipedia

Pyridine-d5

Dates

Modify: 2023-08-15

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